
2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldéhyde
Vue d'ensemble
Description
2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzylpiperazine moiety attached to a fluorobenzaldehyde group, making it a versatile molecule for various chemical reactions and applications.
Applications De Recherche Scientifique
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific biological activity. Many benzylpiperazine derivatives have psychoactive effects and can be potentially harmful if misused . Additionally, the compound could potentially be hazardous to handle due to the reactivity of the aldehyde group.
Mécanisme D'action
Mode of Action
2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde interacts with its targets, CAI and CAII, by fitting nicely in the active site of these enzymes . It interacts with the zinc ion (Zn2+) along with three histidine residues in the active site . This interaction inhibits the activity of CAI and CAII, thus affecting the reversible hydration reaction of CO2 .
Biochemical Pathways
The inhibition of CAI and CAII by 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde affects the reversible hydration reaction of CO2 . This reaction is crucial for many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs . Therefore, the compound’s action can have downstream effects on these physiological functions.
Result of Action
The result of the action of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde is the inhibition of CAI and CAII . This inhibition affects the reversible hydration reaction of CO2, leading to potential changes in pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs .
Analyse Biochimique
Biochemical Properties
2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with carbonic anhydrase enzymes, inhibiting their activity and affecting the hydration reaction of carbon dioxide . Additionally, it has been observed to bind to certain receptor proteins, modulating their signaling pathways and altering cellular responses .
Cellular Effects
The effects of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the activity of carbonic anhydrase enzymes, leading to changes in pH regulation and ion transport within cells . Furthermore, it can modulate the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as carbonic anhydrase, inhibiting their catalytic activity . This binding interaction involves coordination with the zinc ion present in the enzyme’s active site, leading to a decrease in enzyme activity . Additionally, this compound can interact with receptor proteins, altering their conformation and affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on carbonic anhydrase enzymes over extended periods . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy .
Dosage Effects in Animal Models
The effects of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde vary with different dosages in animal models. At lower doses, this compound exhibits significant inhibitory effects on carbonic anhydrase activity, leading to physiological changes such as altered pH regulation and ion transport . At higher doses, it may induce toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit carbonic anhydrase enzymes, affecting the hydration reaction of carbon dioxide and altering metabolic flux . Additionally, this compound can influence the levels of specific metabolites, such as bicarbonate ions, by modulating enzyme activity . These interactions highlight the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, facilitated by transporter proteins . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the compound’s distribution and availability for biochemical reactions.
Subcellular Localization
The subcellular localization of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it may localize to the cytoplasm or nucleus, where it interacts with enzymes and receptor proteins . These localization patterns influence the compound’s ability to modulate cellular processes and biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde typically involves the reaction of 4-benzylpiperazine with 6-fluorobenzaldehyde under controlled conditions. The process often includes the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzoic acid.
Reduction: 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2-(4-Benzylpiperazin-1-yl)benzaldehyde: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a chromen-2-one moiety, which imparts different chemical and biological properties.
Uniqueness: 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde is unique due to the presence of both the benzylpiperazine and fluorobenzaldehyde groups, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets .
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-7-4-8-18(16(17)14-22)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQUOAVDCIQLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571033 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159944-64-6 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
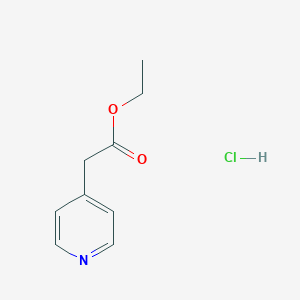
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)

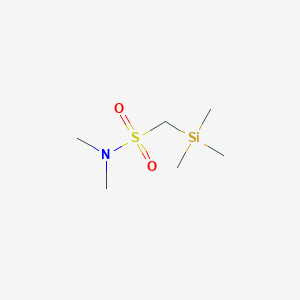
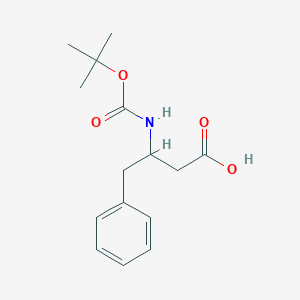
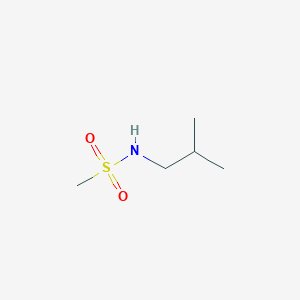





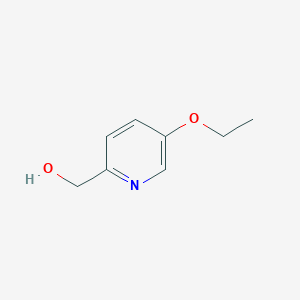
![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)
![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)
